molecular formula C21H23N5O3 B3001901 2-[[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one CAS No. 2380040-92-4

2-[[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one

Cat. No.: B3001901
CAS No.: 2380040-92-4
M. Wt: 393.447
InChI Key: VSGPYRCOMKFMKJ-UHFFFAOYSA-N
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Description

2-[[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one is a complex organic compound that features a piperidine ring, a pyrazole ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the 2-Methoxybenzoyl Group: This step involves the acylation of the piperidine ring using 2-methoxybenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized through a condensation reaction involving appropriate precursors.

    Final Coupling Reaction: The final step involves coupling the piperidine, pyrazole, and pyridazine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives at the benzoyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biology, this compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is of interest for its potential therapeutic properties. It may be investigated for its efficacy in treating various diseases, including cancer and neurological disorders.

Industry

In industry, this compound can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[1-(2-Chlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
  • 2-[[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
  • 2-[[1-(2-Methylbenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one

Uniqueness

The uniqueness of 2-[[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one lies in its specific substitution pattern, which may confer unique biological activity and chemical reactivity compared to its analogs. The presence of the methoxy group may influence its pharmacokinetic properties, such as solubility and metabolic stability.

Properties

IUPAC Name

2-[[1-(2-methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-29-18-6-3-2-5-17(18)21(28)24-13-9-16(10-14-24)15-26-20(27)8-7-19(23-26)25-12-4-11-22-25/h2-8,11-12,16H,9-10,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGPYRCOMKFMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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